Cas no 2137078-29-4 (4-nitro-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]benzene-1-sulfonamide)

4-Nitro-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]benzene-1-sulfonamide is a structurally defined sulfonamide derivative featuring a nitro-substituted aromatic ring and a conformationally constrained cyclohexylamine moiety. The (1r,4r) stereochemistry of the cyclohexyl group enhances molecular rigidity, potentially improving binding selectivity in biological or chemical applications. The presence of both sulfonamide and aminomethyl functional groups offers versatile reactivity, making it a valuable intermediate in medicinal chemistry and drug development. Its nitro group provides opportunities for further synthetic modifications, such as reduction to an amine or participation in nucleophilic aromatic substitution. This compound’s well-defined stereochemistry and multifunctional design make it suitable for targeted research in enzyme inhibition or receptor modulation studies.
4-nitro-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]benzene-1-sulfonamide structure
2137078-29-4 structure
商品名:4-nitro-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]benzene-1-sulfonamide
CAS番号:2137078-29-4
MF:C13H19N3O4S
メガワット:313.372661828995
CID:6484161
PubChem ID:165494194

4-nitro-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2137078-29-4
    • 4-nitro-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]benzene-1-sulfonamide
    • EN300-1167742
    • インチ: 1S/C13H19N3O4S/c14-9-10-1-3-11(4-2-10)15-21(19,20)13-7-5-12(6-8-13)16(17)18/h5-8,10-11,15H,1-4,9,14H2
    • InChIKey: ROYMFTJIUCRWGI-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)[N+](=O)[O-])(NC1CCC(CN)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 313.10962727g/mol
  • どういたいしつりょう: 313.10962727g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 441
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 126Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

4-nitro-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1167742-0.25g
2137078-29-4
0.25g
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Enamine
EN300-1167742-5.0g
2137078-29-4
5g
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Enamine
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250mg
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EN300-1167742-1000mg
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1000mg
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Enamine
EN300-1167742-50mg
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Enamine
EN300-1167742-500mg
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500mg
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Enamine
EN300-1167742-100mg
2137078-29-4
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Enamine
EN300-1167742-1.0g
2137078-29-4
1g
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Enamine
EN300-1167742-10.0g
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Enamine
EN300-1167742-0.5g
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4-nitro-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]benzene-1-sulfonamide 関連文献

4-nitro-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]benzene-1-sulfonamideに関する追加情報

Introduction to 4-nitro-N-[(1R,4R)-4-(aminomethyl)cyclohexyl]benzene-1-sulfonamide (CAS No. 2137078-29-4)

4-nitro-N-[(1R,4R)-4-(aminomethyl)cyclohexyl]benzene-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 2137078-29-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of both nitro and sulfonamide functional groups, which are well-documented for their potential bioactivity and structural versatility. The specific stereochemistry of the cyclohexyl moiety, denoted as (1R,4R), further enhances its uniqueness and may contribute to its distinct pharmacological profile.

The structural framework of this compound consists of a benzene ring substituted with a nitro group at the 4-position and a sulfonamide moiety linked to a chiral cyclohexyl amine derivative. This configuration suggests a multifaceted interaction with biological targets, potentially making it a valuable scaffold for drug discovery. The presence of the nitro group not only introduces electrophilicity but also allows for further functionalization through reduction or diazotization reactions, while the sulfonamide group is known for its ability to enhance solubility and binding affinity in biological systems.

In recent years, there has been growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis, where compounds with well-defined stereochemistry play a crucial role. The (1R,4R)-4-(aminomethyl)cyclohexyl side chain in this molecule could serve as an effective chiral handle, enabling the synthesis of enantiomerically pure derivatives with tailored biological activities. Such derivatives are particularly sought after in medicinal chemistry for their improved selectivity and reduced side effects.

The sulfonamide group is another key feature that contributes to the pharmacological potential of this compound. Sulfonamides are widely recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The combination of a nitro group and a sulfonamide moiety in this molecule may synergistically enhance its bioactivity, making it a promising candidate for further investigation in therapeutic applications.

Recent advancements in computational chemistry have facilitated the virtual screening of large libraries of compounds to identify potential drug candidates. The unique structural features of 4-nitro-N-[(1R,4R)-4-(aminomethyl)cyclohexyl]benzene-1-sulfonamide (CAS No. 2137078-29-4) make it an attractive target for such studies. Molecular docking simulations have shown that this compound can interact with various biological targets, including enzymes and receptors involved in disease pathways. These interactions may provide insights into its potential therapeutic utility and guide the design of more potent derivatives.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The stereochemistry at the cyclohexyl ring must be precisely controlled to maintain the desired pharmacological properties. Advances in asymmetric synthesis techniques have enabled more efficient and scalable production methods for chiral compounds like this one. For instance, biocatalytic approaches using engineered enzymes have been employed to achieve high enantioselectivity during key synthetic steps.

Once synthesized, 4-nitro-N-[(1R,4R)-4-(aminomethyl)cyclohexyl]benzene-1-sulfonamide (CAS No. 2137078-29-4) can be subjected to rigorous biological testing to evaluate its efficacy and safety profile. In vitro assays are commonly used to assess interactions with target proteins and assess potential therapeutic effects. Additionally, preclinical studies in animal models can provide valuable data on pharmacokinetics and toxicity before human trials are initiated.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized the way new compounds are identified and optimized. Predictive models can now forecast the bioactivity of molecules based on their structural features, significantly reducing the time and cost associated with traditional trial-and-error approaches. The unique characteristics of 4-nitro-N-[(1R,4R)-4-(aminomethyl)cyclohexyl]benzene-1-sulfonamide make it an ideal candidate for these modern computational methods.

In conclusion, 4-nitro-N-[(1R,4R)-4-(aminomethyl)cyclohexyl]benzene-1-sulfonamide (CAS No. 2137078-29-4) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its combination of chiral stereocenters, nitro and sulfonamide functional groups, and potential bioactivity makes it a compelling subject for further research in pharmaceutical chemistry and medicinal biology. As our understanding of molecular interactions continues to evolve, this compound may emerge as a key player in the development of next-generation therapeutics.

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